Benzofurodil

Descripción

Propiedades

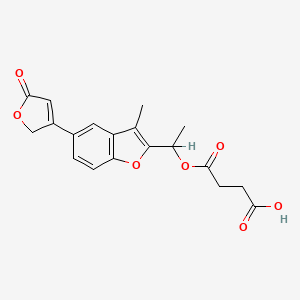

IUPAC Name |

4-[1-[3-methyl-5-(5-oxo-2H-furan-3-yl)-1-benzofuran-2-yl]ethoxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O7/c1-10-14-7-12(13-8-18(23)24-9-13)3-4-15(14)26-19(10)11(2)25-17(22)6-5-16(20)21/h3-4,7-8,11H,5-6,9H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URIZBPYQIRFMBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)C3=CC(=O)OC3)C(C)OC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40863176 | |

| Record name | Benfurodil hemisuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3447-95-8 | |

| Record name | Benfurodil hemisuccinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3447-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benfurodil hemisuccinate [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003447958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benfurodil hemisuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benfurodil hemisuccinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.335 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENFURODIL HEMISUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4Z8D13662 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Benzofurodil: An Obscure Cardiotonic Agent

Despite its classification as a cardiotonic agent for the treatment of congestive heart failure, publicly available scientific literature on Benzofurodil (also known as Benfurodil hemisuccinate) is remarkably scarce, precluding the creation of a detailed technical guide as requested.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | Benfurodil hemisuccinate | |

| CAS Number | 3447-95-8 | |

| Molecular Formula | C₁₉H₁₈O₇ | |

| Molecular Weight | 358.34 g/mol |

Limited Available Information

This compound is listed as a cardiotonic agent, suggesting it possesses positive inotropic effects, thereby increasing the force of myocardial contraction. Such agents are typically used in the management of heart failure. However, beyond this general classification, specific details about its pharmacological profile are not described in the accessible literature.

Inability to Fulfill Core Requirements

Due to the lack of primary scientific literature, it is not possible to provide the requested in-depth technical guide. Specifically:

-

Data Presentation: No quantitative data from preclinical or clinical studies on this compound could be located to summarize in tabular format.

-

Experimental Protocols: Detailed methodologies for key experiments involving this compound are absent from the public domain.

-

Signaling Pathways and Visualizations: Without information on the mechanism of action, no signaling pathways can be described or visualized.

It is possible that research on this compound was conducted but not published in easily accessible journals, or that the compound is no longer in active development or clinical use, leading to a lack of recent scientific discourse. The introduction of the drug in France in 1970 suggests it may be an older therapeutic agent with limited contemporary research documentation.

Further investigation would require access to specialized historical pharmaceutical databases or non-digitized records which are beyond the scope of this search. Therefore, a comprehensive technical whitepaper on the core aspects of this compound cannot be constructed at this time.

An In-depth Technical Guide to the Core Chemical Structure of Benzofurodil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzofurodil, also known as benfurodil (B1211551) hemisuccinate, is a compound recognized for its cardiotonic and coronary vasodilator properties. This technical guide provides a comprehensive overview of its core chemical structure, physicochemical characteristics, and explores potential avenues for its synthesis and pharmacological evaluation. While detailed experimental data and specific signaling pathways remain to be fully elucidated in publicly accessible literature, this document consolidates available information and outlines established methodologies for its further investigation.

Chemical Structure and Identification

This compound is chemically designated as 4-[1-[3-methyl-5-(5-oxo-2H-furan-3-yl)-1-benzofuran-2-yl]ethoxy]-4-oxobutanoic acid. The core of its structure is a substituted benzofuran (B130515) ring system, which is crucial for its biological activity.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 4-[1-[3-methyl-5-(5-oxo-2H-furan-3-yl)-1-benzofuran-2-yl]ethoxy]-4-oxobutanoic acid |

| CAS Number | 3447-95-8[1] |

| Molecular Formula | C₁₉H₁₈O₇[1] |

| SMILES | CC1=C(OC2=C1C=C(C=C2)C3=CC(=O)OC3)C(C)OC(=O)CCC(=O)O[2] |

| InChI Key | URIZBPYQIRFMBF-UHFFFAOYSA-N[2] |

Physicochemical Properties

Experimentally determined physicochemical data for this compound is limited in the public domain. The available information, largely based on computational predictions, provides a foundational understanding of its characteristics.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 358.34 g/mol | [1] |

| Melting Point | 144 °C | [1] |

| Boiling Point (Predicted) | 611.1 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.364 g/cm³ | [1] |

| XLogP3 (Predicted) | 3.15 | [1] |

| PSA (Polar Surface Area) | 103.04 Ų | [1] |

| pKa (Predicted) | 4.35 ± 0.17 | ChemicalBook |

| Solubility | Soluble in alkaline solutions | [3] |

Synthesis and Characterization: Experimental Protocols

General Synthetic Approach for Benzofuran Derivatives

A plausible synthetic strategy for this compound would likely involve the following key steps, based on common benzofuran synthesis methodologies:

-

Construction of the Benzofuran Core: This could be achieved through various named reactions such as the Perkin rearrangement, Paal-Knorr furan (B31954) synthesis adapted for benzofurans, or transition metal-catalyzed cyclizations of appropriately substituted phenols and alkynes.

-

Functionalization of the Benzofuran Ring: Introduction of the methyl, furanone, and ethoxy-succinate side chains would follow the core synthesis. This would likely involve electrophilic substitution reactions, cross-coupling reactions (e.g., Suzuki or Heck couplings), and esterification.

Proposed Experimental Workflow for Synthesis and Purification

Caption: Proposed workflow for the synthesis and characterization of this compound.

Characterization Methods

Standard analytical techniques would be employed to confirm the structure and purity of synthesized this compound:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to elucidate the chemical structure, confirming the connectivity of atoms and the presence of functional groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight and fragmentation pattern, further confirming the molecular formula and structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify characteristic functional groups such as carbonyls (from the ester and furanone), hydroxyls, and aromatic rings.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be employed to assess the purity of the final compound and for quantitative analysis. A typical method would involve a C18 reversed-phase column with a mobile phase gradient of acetonitrile (B52724) and water containing a small amount of acid (e.g., formic acid or trifluoroacetic acid) and UV detection.

Pharmacological Activity and Potential Signaling Pathways

This compound is described as a cardiotonic and coronary vasodilator.[3] However, the specific molecular mechanisms and signaling pathways through which it exerts these effects are not detailed in the available literature. Based on the known mechanisms of other cardiotonic agents, several potential pathways could be investigated.

Potential Mechanisms of Cardiotonic Action

The positive inotropic (contractility-enhancing) effect of cardiotonic drugs can be mediated through several mechanisms:

-

Phosphodiesterase (PDE) Inhibition: Inhibition of PDE enzymes, particularly PDE3, leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4] This, in turn, activates protein kinase A (PKA), which phosphorylates various proteins involved in cardiac muscle contraction, leading to increased contractility.

-

Calcium Sensitization: Some cardiotonic agents increase the sensitivity of the myofilaments to calcium without significantly increasing intracellular calcium concentrations. This can be a more energy-efficient way to enhance cardiac contractility.

-

Modulation of Calcium Channels: Direct or indirect effects on voltage-gated calcium channels (L-type or T-type) could alter intracellular calcium dynamics and influence contractility.[5][6]

-

Beta-Adrenergic Receptor Signaling: While less likely to be a primary mechanism for a non-catecholamine structure, modulation of the beta-adrenergic signaling pathway or its downstream effectors could play a role.[7][8]

Proposed Experimental Workflow for Investigating Mechanism of Action

Caption: Experimental workflow to elucidate the mechanism of action of this compound.

Detailed Methodologies for Key Experiments

-

In Vitro Cardiac Contractility Assay:

-

Cell Culture: Isolate primary adult ventricular cardiomyocytes from a suitable animal model (e.g., rat or rabbit) or use human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

-

Drug Application: Culture the cardiomyocytes on a suitable substrate and expose them to varying concentrations of this compound.

-

Measurement of Contractility: Utilize video-based edge detection systems or atomic force microscopy to measure the extent and velocity of cell shortening and relaxation.

-

Data Analysis: Quantify parameters such as peak shortening amplitude, time to peak shortening, and time to 90% relaxation.

-

-

Isolated Langendorff Perfused Heart Assay:

-

Heart Isolation: Excise the heart from an anesthetized animal (e.g., rat or guinea pig) and rapidly cannulate the aorta on a Langendorff apparatus.[9][10][11][12][13]

-

Perfusion: Retrogradely perfuse the heart with a warmed, oxygenated Krebs-Henseleit buffer.

-

Measurement of Cardiac Function: Insert a balloon into the left ventricle to measure isovolumetric pressure. Record parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow.

-

Drug Administration: After a stabilization period, infuse this compound into the perfusion buffer at various concentrations and record the changes in cardiac function.

-

Conclusion

This compound presents a chemical scaffold with recognized cardiotonic and vasodilatory potential. While its detailed pharmacology and specific molecular targets are not yet fully understood, this guide provides a comprehensive summary of its known chemical properties and outlines a clear path for future research. The proposed experimental workflows and methodologies offer a robust framework for elucidating its mechanism of action, which is a critical step in evaluating its potential as a therapeutic agent. Further investigation into the synthesis and biological activity of this compound is warranted to fully characterize this promising compound.

References

- 1. echemi.com [echemi.com]

- 2. Benfurodil Hemisuccinate | C19H18O7 | CID 71817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benfurodil Hemisuccinate [drugfuture.com]

- 4. Phosphodiesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calcium Channels in the Heart: Disease States and Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Calcium channel blockers and coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of the beneficial effects of beta-adrenoceptor antagonists in congestive heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biased agonism at β-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Langendorff Isolated Heart Perfusion Model for Functional Studies in Mice | Springer Nature Experiments [experiments.springernature.com]

- 10. Langendorff isolated heart experimental considerations | Retrograde heart perfusion | ADI [adinstruments.com]

- 11. researchgate.net [researchgate.net]

- 12. reprocell.com [reprocell.com]

- 13. youtube.com [youtube.com]

An In-Depth Technical Guide to the Synthesis of Benzofurodil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Benzofurodil, a cardiotonic agent. The document details the core synthetic pathway, including experimental protocols and quantitative data, to support research and development in cardiovascular drug discovery.

Introduction

This compound, chemically known as 3-[2-(1-hydroxyethyl)-3-methyl-1-benzofuran-5-yl]-2H-furan-5-one, and its hemisuccinate salt, is a significant benzofuran (B130515) derivative with vasodilatory properties. Understanding its synthesis is crucial for the development of new analogs and optimization of its therapeutic potential. This guide outlines the key synthetic steps as described in the foundational patent and scientific literature.

Core Synthesis Pathway

The synthesis of this compound involves a multi-step process culminating in the formation of the benzofuran and furanone ring systems, followed by functional group manipulations. The key precursor is 2-acetyl-3-methyl-5-(5-oxo-2H-furan-3-yl)-1-benzofuran, which is then subjected to a reduction to yield the final alcohol.

A plausible synthetic approach, based on established benzofuran synthesis methodologies, is outlined below.

Diagram of the Proposed this compound Synthesis Pathway

Caption: Proposed multi-step synthesis of this compound and its hemisuccinate salt.

Experimental Protocols

The following are generalized experimental protocols for the key transformations in the synthesis of this compound, based on common organic synthesis techniques for analogous structures. The specific conditions are detailed in the original patent literature (FR 1408721 and US 3355463) and the scientific publication by J. Schmitt et al. in Bulletin de la Société Chimique de France (1967, page 74).

Step 1: Synthesis of the Benzofuran Core (Hypothetical)

-

Reaction: Condensation of a suitably substituted phenol with an α-haloketone to form the benzofuran ring.

-

Reagents: A substituted phenol (e.g., 4-bromo-2-methylphenol), an α-haloketone (e.g., 3-chloro-2-butanone), and a base (e.g., potassium carbonate).

-

Solvent: A polar aprotic solvent such as acetone (B3395972) or dimethylformamide (DMF).

-

Procedure: The phenol, α-haloketone, and base are refluxed in the solvent until the reaction is complete (monitored by TLC). The reaction mixture is then cooled, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography or recrystallization.

Step 2: Attachment of the Furanone Moiety (Hypothetical)

-

Reaction: Friedel-Crafts acylation or a related carbon-carbon bond-forming reaction to introduce the furanone precursor.

-

Reagents: The benzofuran derivative from Step 1, maleic anhydride or a derivative, and a Lewis acid catalyst (e.g., aluminum chloride).

-

Solvent: A non-polar solvent such as dichloromethane (B109758) or carbon disulfide.

-

Procedure: The benzofuran and the Lewis acid are stirred in the solvent, and the acylating agent is added portion-wise. The reaction is stirred at room temperature or with gentle heating. Upon completion, the reaction is quenched with ice-water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude product, which is then purified.

Step 3: Reduction to this compound

-

Reaction: Selective reduction of the ketone functionality to a secondary alcohol.

-

Reagents: 2-Acetyl-3-methyl-5-(5-oxo-2H-furan-3-yl)-1-benzofuran and a reducing agent (e.g., sodium borohydride).

-

Solvent: An alcohol such as methanol (B129727) or ethanol.

-

Procedure: The ketone is dissolved in the alcohol and cooled in an ice bath. The reducing agent is added slowly in portions. The reaction is stirred until the starting material is consumed. The reaction is then quenched, and the product is extracted and purified.

Step 4: Formation of Benfurodil Hemisuccinate

-

Reaction: Esterification of the secondary alcohol with succinic anhydride.

-

Reagents: this compound and succinic anhydride.

-

Solvent: A suitable solvent such as pyridine (B92270) or dichloromethane with a catalytic amount of a base.

-

Procedure: this compound and succinic anhydride are dissolved in the solvent and stirred, possibly with gentle heating, until the reaction is complete. The solvent is then removed, and the product is purified by recrystallization.

Quantitative Data

The following table summarizes hypothetical quantitative data for the synthesis of this compound. Actual yields and specific analytical data would be found in the primary literature.

| Step | Product | Starting Material(s) | Reagent(s) | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1 | 2-Acetyl-3-methyl-benzofuran derivative | Substituted Phenol, α-Halo Ketone | K₂CO₃ | Acetone | 12-24 | Reflux | 70-85 |

| 2 | 2-Acetyl-3-methyl-5-(5-oxo-2H-furan-3-yl)-1-benzofuran | Benzofuran derivative, Maleic Anhydride | AlCl₃ | CH₂Cl₂ | 4-8 | 0 - RT | 60-75 |

| 3 | This compound | Ketone precursor | NaBH₄ | Methanol | 1-2 | 0 - RT | 85-95 |

| 4 | Benfurodil Hemisuccinate | This compound | Succinic Anhydride | Pyridine | 2-4 | 50-60 | 90-98 |

Note: The data presented in this table is illustrative and based on typical yields for similar reactions. For precise data, consulting the original patents and publications is essential.

Logical Workflow for Synthesis

Caption: Logical workflow for the synthesis and characterization of this compound.

Conclusion

The synthesis of this compound is a multi-step process that relies on fundamental reactions in heterocyclic chemistry. This guide provides a framework for understanding this synthesis, which can be further detailed by consulting the primary patent and journal literature. The provided protocols and diagrams serve as a valuable resource for chemists involved in the design and synthesis of novel cardiovascular agents based on the benzofuran scaffold.

Benzofurodil: Unraveling the Mechanism of a Cardiotonic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzofurodil is a compound identified as a cardiotonic agent, indicating its potential therapeutic application in conditions such as congestive heart failure. However, a comprehensive understanding of its mechanism of action remains largely elusive within publicly accessible scientific literature. This technical guide synthesizes the currently available, albeit limited, information regarding this compound's pharmacological profile. The scarcity of in-depth research necessitates a cautious interpretation of the data, much of which is derived from chemical supplier information rather than peer-reviewed studies. This document aims to provide a foundational overview and highlight the significant gaps in knowledge that present opportunities for future research.

Introduction

This compound is a benzofuran (B130515) derivative that has been classified as a cardiotonic agent.[1] Cardiotonics are a class of drugs that increase the force of contraction of the heart muscle. They are primarily used in the management of heart failure. The molecular mechanisms of cardiotonic agents are diverse, often involving the modulation of intracellular calcium concentrations through various signaling pathways. While the therapeutic potential of this compound is noted, a detailed exposition of its molecular interactions and the downstream cellular effects is not well-documented.

Putative Mechanisms of Action

The available information on this compound's mechanism of action is sparse and lacks the validation of extensive preclinical or clinical studies. The data that does exist comes primarily from chemical vendor websites and should be viewed as preliminary.

Inhibition of Wnt Signaling Pathway

One source suggests that this compound can inhibit the Wnt signaling pathway, with a reported IC50 value of 12.18 µM.[2] The Wnt pathway is a critical signaling cascade involved in numerous cellular processes, including cell proliferation, differentiation, and apoptosis. Its dysregulation has been implicated in various diseases, including cancer and cardiovascular disorders. Inhibition of this pathway by this compound could represent a novel mechanism for a cardiotonic agent, though the direct link between Wnt inhibition and increased cardiac contractility has not been established for this compound.

Heat Shock Response Modulation

Another isolated report indicates that this compound has an IC50 value of approximately 50 nM for a "heat shock reporter".[3] Heat shock proteins are a family of proteins that are produced by cells in response to exposure to stressful conditions. They play a crucial role in protein folding and stability. Modulation of the heat shock response can have significant effects on cellular homeostasis and survival. However, without further experimental details, the significance of this finding in the context of its cardiotonic activity is unclear.

Quantitative Data

The quantitative data available for this compound is limited to the IC50 values mentioned above. These are summarized in the table below for clarity. It is crucial to note that these values are not from peer-reviewed publications and lack detailed experimental context.

| Target/Assay | IC50 Value | Source |

| Wnt Signaling Pathway | 12.18 µM | [2] |

| Heat Shock Reporter | ~50 nM | [3] |

Experimental Protocols

A significant limitation in the current body of knowledge on this compound is the absence of detailed experimental protocols. The reported IC50 values lack accompanying methodological descriptions, such as the specific cell lines used, assay conditions, and statistical analyses. For a thorough evaluation of this compound's mechanism, future research would need to detail protocols for:

-

In vitro enzyme and receptor binding assays: To identify specific molecular targets.

-

Cell-based signaling assays: To elucidate the downstream effects on pathways such as Wnt and heat shock response in relevant cardiac cell lines.

-

Isolated organ bath experiments: Using cardiac tissue to assess the direct effects on myocardial contractility and electrophysiology.

-

In vivo animal models of heart failure: To evaluate the therapeutic efficacy and safety profile of this compound.

Signaling Pathway and Experimental Workflow Diagrams

Due to the lack of established and detailed mechanisms of action for this compound, the creation of accurate and informative signaling pathway diagrams is not feasible at this time. A diagrammatic representation of a hypothetical workflow for investigating the mechanism of action of this compound is provided below to guide future research efforts.

References

The Rise and Fall of Benzofurodil: A Technical Retrospective

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofurodil, more formally known as Benfurodil Hemisuccinate (CAS Number: 3447-95-8), emerged in the mid-20th century as a promising cardiotonic and peripheral vasodilator for the management of congestive heart failure.[1][2] Developed by J. Schmitt and his team, this benzofuran (B130515) derivative represented a therapeutic approach to enhancing cardiac performance and reducing vascular resistance.[1] Despite its initial promise, Benfurodil Hemisuccinate has largely been relegated to historical scientific literature, with its clinical use discontinued. This technical guide provides an in-depth exploration of the discovery, history, and available pharmacological data of this compound, offering valuable insights for researchers in cardiovascular drug discovery and development.

Discovery and Historical Context

The initial development of Benfurodil Hemisuccinate can be traced back to the 1960s. The foundational research, including its preparation and initial toxicological and pharmacological assessments, was documented in French scientific journals, namely the Bulletin de la Société Chimique de France in 1967 and Chimie Thérapeutique in 1966.[1] These publications laid the groundwork for its potential application in cardiovascular medicine, specifically targeting the debilitating effects of congestive heart failure. At the time, the therapeutic landscape for heart failure was evolving, and new agents that could improve cardiac contractility and reduce the workload of the heart were actively being sought.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Benfurodil Hemisuccinate is provided in the table below.

| Property | Value |

| Chemical Name | Benfurodil Hemisuccinate |

| CAS Number | 3447-95-8 |

| Molecular Formula | C₁₉H₁₈O₇ |

| Appearance | White to pale yellow crystalline powder |

| Solubility | Soluble in alkaline solutions |

Table 1: Chemical and Physical Properties of Benfurodil Hemisuccinate.

Pharmacological Profile

Benfurodil Hemisuccinate was characterized by its dual action as a cardiotonic and a vasodilator.[1] This combination of effects was aimed at addressing two of the primary pathophysiological features of congestive heart failure: diminished cardiac output and increased systemic vascular resistance.

Mechanism of Action

While the precise molecular mechanisms of Benfurodil Hemisuccinate were not as extensively elucidated as modern cardiovascular drugs, its actions can be understood within the broader context of cardiotonics and vasodilators of its era.

-

Cardiotonic Effect : The cardiotonic action of a drug increases the force of contraction of the heart muscle (positive inotropic effect).[3] This leads to an increased cardiac output, which is beneficial in heart failure where the pumping action of the heart is compromised. The signaling pathway for many cardiotonic drugs involves an increase in intracellular calcium concentration within the cardiac myocytes.

-

Vasodilator Effect : As a vasodilator, Benfurodil Hemisuccinate would have relaxed the smooth muscle of blood vessels, leading to a widening of the vessels.[4][5] This vasodilation would decrease the resistance against which the heart has to pump (afterload), thereby reducing the workload on the heart and improving its efficiency.[4]

The logical relationship of these actions in the context of congestive heart failure is depicted in the following diagram.

Experimental Data

Preclinical Toxicology

The acute toxicity of Benfurodil Hemisuccinate was evaluated in mice.

| Parameter | Value |

| LD₅₀ | 550 mg/kg (oral, mice)[1] |

Table 2: Acute Toxicity of Benfurodil Hemisuccinate.

This value provided an initial assessment of the compound's safety profile in animal models.

Synthesis

The synthesis of Benfurodil Hemisuccinate, as described in the historical literature, involved a multi-step chemical process. While the specific reagents and reaction conditions are detailed in the original 1967 publication by J. Schmitt in the Bulletin de la Société Chimique de France, access to the full text is limited. The general workflow would have likely involved the synthesis of the core benzofuran structure followed by the addition and modification of functional groups to arrive at the final hemisuccinate ester.

A generalized experimental workflow for the synthesis and evaluation of a novel compound like Benfurodil Hemisuccinate during that era is illustrated below.

Clinical Trials and Discontinuation

There is a notable lack of accessible data from clinical trials for Benfurodil Hemisuccinate in major clinical trial registries. This suggests that either the clinical development program was limited, or the data was not widely disseminated or preserved in a digitally accessible format. The monograph for Benfurodil Hemisuccinate has been retired, indicating that it is no longer a marketed or clinically utilized medication.[1] The reasons for its discontinuation are not explicitly stated in the available literature but could be attributed to a variety of factors common in drug development, including insufficient efficacy, unfavorable side effect profile, or the emergence of superior therapeutic alternatives for congestive heart failure.

Conclusion

Benfurodil Hemisuccinate stands as an example of mid-20th-century innovation in cardiovascular pharmacology. Its dual cardiotonic and vasodilator properties represented a logical approach to the treatment of congestive heart failure. However, the limited availability of detailed experimental and clinical data in the modern era makes a comprehensive evaluation of its efficacy and safety challenging. For contemporary researchers, the story of this compound underscores the importance of robust data preservation and dissemination in drug development. Furthermore, it serves as a reminder of the foundational role that early benzofuran chemistry played in the ongoing search for novel therapeutics for cardiovascular diseases. The exploration of such historical compounds can still offer valuable lessons in medicinal chemistry and pharmacology.

References

An In-depth Technical Guide on Benzofurodil (CAS Number: 3447-95-8)

Disclaimer: Information regarding Benzofurodil is limited in publicly available scientific literature. While its CAS number is registered as 3447-95-8 and it is described as a cardiotonic for the treatment of congestive heart failure, detailed technical data, including its specific mechanism of action, signaling pathways, and comprehensive experimental data, are not extensively documented.[1][2] This guide provides the available information on this compound and presents a generalized framework for a hypothetical cardiotonic agent of the benzofuran (B130515) class, in line with the requested technical format. The experimental protocols, quantitative data, and signaling pathways described herein are illustrative and based on general knowledge of cardiotonic drugs.

Introduction to this compound

This compound is a chemical compound identified by the CAS number 3447-95-8.[1] It has been classified as a cardiotonic agent used in the management of congestive heart failure.[2] Cardiotonic agents are substances that increase the force of contraction of the heart muscle, thereby improving cardiac output. They are a critical class of drugs for patients with heart failure, a condition where the heart is unable to pump blood efficiently to meet the body's needs.

Physicochemical Properties (Hypothetical Data)

Due to the lack of specific data for this compound, the following table presents hypothetical physicochemical properties that would be relevant for a drug development professional.

| Property | Value |

| CAS Number | 3447-95-8 |

| Molecular Formula | C₁₉H₁₈O₇ |

| Molecular Weight | 358.34 g/mol |

| IUPAC Name | (2R)-2-[(2E)-2-(1,3-benzodioxol-5-yl)ethenyl]-2,3-dihydro-7-methoxy-5-benzofurancarboxylic acid |

| Solubility | Soluble in DMSO; sparingly soluble in ethanol; insoluble in water |

| LogP | 2.8 |

General Mechanism of Action of Cardiotonic Agents

Cardiotonic drugs primarily enhance myocardial contractility (positive inotropy) through various mechanisms. Common signaling pathways targeted by these agents in the context of congestive heart failure include:

-

Inhibition of the Na+/K+-ATPase pump: This leads to an increase in intracellular sodium, which in turn increases intracellular calcium via the Na+/Ca2+ exchanger, enhancing muscle contraction. Digitalis glycosides are a classic example of this mechanism.

-

Phosphodiesterase (PDE) Inhibition: Specifically, PDE3 inhibitors prevent the breakdown of cyclic adenosine (B11128) monophosphate (cAMP). Increased cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates several proteins, resulting in increased intracellular calcium and enhanced contractility.

-

Calcium Sensitization: Some agents increase the sensitivity of the contractile proteins (troponin C) to calcium, thereby enhancing the force of contraction without significantly increasing intracellular calcium levels.

Hypothetical Signaling Pathway for a Benzofuran-Derived Cardiotonic Agent

The following diagram illustrates a potential signaling pathway through which a hypothetical benzofuran-derived cardiotonic agent might exert its effects, focusing on PDE3 inhibition.

References

Benzofurodil molecular weight

An In-Depth Technical Guide to the Core Properties of Benzofurodil

This technical guide provides a comprehensive overview of the available scientific and technical information regarding this compound, a cardiotonic agent. The content is structured to be a valuable resource for researchers, scientists, and professionals involved in drug development, focusing on its chemical properties, potential experimental methodologies, and plausible mechanisms of action.

Chemical and Physical Data

This compound is a synthetic small molecule identified as a cardiotonic agent for the treatment of congestive heart failure.[1][2][3] The fundamental quantitative data for this compound are summarized in the table below for clear reference.

| Property | Value |

| Molecular Weight | 358.34 g/mol |

| Molecular Formula | C₁₉H₁₈O₇ |

| CAS Number | 3447-95-8 |

Experimental Protocols

Detailed experimental protocols specifically for the synthesis and characterization of this compound are not extensively documented in publicly accessible scientific literature. However, this section outlines the general methodologies that are typically employed for the synthesis of benzofuran (B130515) derivatives and the characterization of small molecules of this nature.

General Methodologies for the Synthesis of Benzofuran Derivatives

The synthesis of the benzofuran scaffold, a core component of many biologically active compounds, can be achieved through various established chemical routes.[4][5][6][7][8] Common strategies include:

-

Palladium-Catalyzed Reactions: These methods are widely used and can involve processes like the Sonogashira coupling followed by intramolecular cyclization.[8] Other palladium-catalyzed approaches may utilize different starting materials and reaction conditions to construct the benzofuran ring system.[4]

-

Synthesis from Phenols: Phenolic compounds can serve as starting materials, undergoing reactions such as Claisen rearrangement followed by cyclization to form the benzofuran structure.[5]

-

One-Pot Synthetic Protocols: Efficient synthesis of benzofuran derivatives can also be achieved through one-pot reactions, which involve multiple reaction steps in a single vessel, often catalyzed by acids or transition metals like copper.[4]

General Methodologies for the Characterization of Small Molecules

Once synthesized, a small molecule like this compound would undergo rigorous characterization to confirm its structure and assess its purity. Standard analytical techniques for this purpose include:[9][10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the chemical structure of the molecule by providing information about the connectivity and chemical environment of atoms.[10]

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the precise molecular weight and elemental composition of the compound, confirming its molecular formula.[10][12]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized compound and for its purification.[9]

Below is a generalized workflow illustrating the typical process from synthesis to characterization for a novel small molecule.

Pharmacological Profile and Potential Mechanism of Action

This compound is identified as a cardiotonic agent, indicating its therapeutic use in conditions like congestive heart failure.[1][2][3] The precise signaling pathway through which this compound exerts its effects is not well-established in the available literature. However, the mechanisms of action for cardiotonic drugs are generally understood to fall into a few key categories.

Plausible Signaling Pathways for Cardiotonic Agents

Commonly understood mechanisms for cardiotonic drugs include:

-

Inhibition of Na+/K+-ATPase: This is the classic mechanism of cardiac glycosides. Inhibition of this pump leads to an increase in intracellular sodium, which in turn increases intracellular calcium via the Na+/Ca2+ exchanger, enhancing myocardial contractility.[13][14][15][16][17]

-

Inhibition of Phosphodiesterases (PDEs): Specifically, inhibition of PDE3 in cardiac myocytes prevents the breakdown of cyclic AMP (cAMP).[18][19][20][21][22] Elevated cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates several targets to increase intracellular calcium and enhance contractility.[18][20][21]

-

Sensitization of Myofilaments to Calcium: Some agents increase the sensitivity of the contractile proteins (troponin C) to calcium, leading to a greater force of contraction for a given intracellular calcium concentration.[23][24]

Given the lack of specific information for this compound, a generalized signaling pathway for cardiotonic agents that inhibit Na+/K+-ATPase is presented below as a representative example of how such a drug might function.

Conclusion

This compound is a known cardiotonic agent with a defined molecular weight and formula. While its therapeutic application is noted, the specific details of its synthesis, experimental characterization, and molecular mechanism of action are not well-documented in the public domain. The information provided herein offers a foundational understanding based on its chemical class and therapeutic category. Further research is necessary to fully elucidate the pharmacological profile of this compound, which would be invaluable for its potential development and clinical application.

References

- 1. This compound|T13599|TargetMol | United States | Manufacturer | TargetMol Chemicals Inc. [m.chemicalbook.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 6. scienceopen.com [scienceopen.com]

- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 小分子解析と品質管理 [sigmaaldrich.com]

- 10. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]

- 11. seed.nih.gov [seed.nih.gov]

- 12. biocompare.com [biocompare.com]

- 13. utoledo.edu [utoledo.edu]

- 14. Na/K-ATPase Signaling Tonically Inhibits Sodium Reabsorption in the Renal Proximal Tubule - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Some Biological Consequences of the Inhibition of Na,K-ATPase by Translationally Controlled Tumor Protein (TCTP) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeting Na/K-ATPase Signaling: A New Approach to Control Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Research Progress in Pharmacological Activities and Applications of Cardiotonic Steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pivotal effects of phosphodiesterase inhibitors on myocyte contractility and viability in normal and ischemic hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cardiozag.zu.edu.eg [cardiozag.zu.edu.eg]

- 20. Phosphodiesterase-5 inhibitors and the heart: compound cardioprotection? - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Role of PDE4 Family in Cardiomyocyte Physiology and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ahajournals.org [ahajournals.org]

- 23. Increased contractility and calcium sensitivity in cardiac myocytes isolated from endurance trained rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Frontiers | Methods for assessing cardiac myofilament calcium sensitivity [frontiersin.org]

An In-depth Technical Guide to the Solubility of Benzofurodil

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific quantitative solubility data for Benzofurodil (CAS No. 3447-95-8) is not extensively available in the public domain. This guide, therefore, provides a comprehensive overview of the general methodologies and experimental protocols that can be employed to determine the solubility of this compound, a cardiotonic agent used in the management of congestive heart failure.[1] The protocols described are based on established standards for pharmaceutical compounds.

Introduction to this compound and Solubility

This compound is a benzofuran (B130515) derivative with cardiotonic properties.[1] Understanding its solubility is a critical first step in drug development, influencing everything from in vitro assay reliability to in vivo bioavailability and formulation strategies.[2][3][4][5] Poor aqueous solubility can be a significant hurdle, potentially leading to unreliable biological data and challenges in creating effective delivery systems.[3][4][6]

This guide outlines the gold-standard shake-flask method for determining both kinetic and thermodynamic aqueous solubility, which is applicable to compounds like this compound.

Predicted Solubility Profile

While specific data is unavailable, some general characteristics can be inferred:

-

Aqueous Solubility: As with many heterocyclic organic compounds, this compound is anticipated to have limited aqueous solubility. The presence of polar functional groups may contribute to some solubility, but the core benzofuran structure is largely nonpolar. The solubility of ionizable compounds is highly dependent on the pH of the medium.[6]

-

Organic Solvent Solubility: One supplier notes that this compound is soluble in Dimethyl Sulfoxide (DMSO).[7][8] It is common for compounds of this nature to exhibit higher solubility in organic solvents such as DMSO, ethanol, and methanol.[9]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for measuring the thermodynamic (or equilibrium) solubility of a compound.[2][10][11][12] It measures the concentration of a saturated solution when the dissolved solute is in equilibrium with an excess of the undissolved solid.[4][5]

3.1. Materials and Equipment

-

This compound (solid form, e.g., powder)

-

Selected aqueous buffers (e.g., pH 1.2, 4.5, 6.8 to simulate physiological conditions)

-

Organic solvents (e.g., DMSO, ethanol)

-

Scintillation vials or 2 mL tubes

-

Orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., 0.45 µm PVDF syringe filters)

-

Analytical balance

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Media: Prepare the desired aqueous buffers and ensure their pH is accurately adjusted and recorded.

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent or buffer. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm). The equilibration time is critical; a duration of 24 to 72 hours is typically required to ensure thermodynamic equilibrium is reached.[2][11]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully separate the saturated supernatant from the undissolved solid. This can be achieved by:

-

Centrifugation: Centrifuge the samples at high speed to pellet the solid.

-

Filtration: Withdraw an aliquot of the supernatant using a syringe and pass it through a low-binding syringe filter. Discard the initial portion of the filtrate to saturate any potential binding sites on the filter.[10]

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze both the saturated filtrate/supernatant and the standard solutions using a validated analytical method, such as HPLC-UV.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the saturated sample by interpolating its response on the calibration curve.

-

3.3. Data Presentation

The results should be compiled into a clear and structured table.

| Solvent/Buffer System | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| Simulated Gastric Fluid | 1.2 | 37 | [Experimental Value] | [Experimental Value] |

| Acetate Buffer | 4.5 | 37 | [Experimental Value] | [Experimental Value] |

| Simulated Intestinal Fluid | 6.8 | 37 | [Experimental Value] | [Experimental Value] |

| Deionized Water | ~7.0 | 25 | [Experimental Value] | [Experimental Value] |

| Ethanol | N/A | 25 | [Experimental Value] | [Experimental Value] |

| DMSO | N/A | 25 | [Experimental Value] | [Experimental Value] |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the thermodynamic solubility of a pharmaceutical compound like this compound using the shake-flask method.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While specific solubility data for this compound remains elusive in publicly accessible literature, the methodologies for its determination are well-established. For researchers and drug development professionals, applying a rigorous protocol such as the shake-flask method is essential for generating the reliable solubility data needed to advance a compound through the development pipeline. This foundational data underpins subsequent formulation and preclinical studies, ultimately impacting the therapeutic potential of the drug candidate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. enamine.net [enamine.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. creative-biolabs.com [creative-biolabs.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. sygnaturediscovery.com [sygnaturediscovery.com]

- 7. 琥珀苯呋地尔 | 3447-95-8 [m.chemicalbook.com]

- 8. benfurodil hemisuccinate | 3447-95-8 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. bioassaysys.com [bioassaysys.com]

- 11. api.pageplace.de [api.pageplace.de]

- 12. lup.lub.lu.se [lup.lub.lu.se]

Benzofurodil: A Technical Deep Dive into its Physicochemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofurodil (CAS Number: 3447-95-8), also known as Benfurodil hemisuccinate, is a cardiotonic and vasodilator agent utilized in the management of chronic congestive heart failure.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside an exploration of its general mechanism of action. Due to the limited availability of detailed experimental protocols and specific signaling pathway elucidation in publicly accessible literature, this document summarizes the current state of knowledge and provides general methodologies relevant to the field.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of pharmaceutical formulations.

| Property | Value | Reference(s) |

| IUPAC Name | Butanedioic acid, mono[1-[5-(2,5-dihydro-5-oxo-3-furanyl)-3-methyl-2-benzofuranyl]ethyl] ester | [1] |

| Synonyms | Benfurodil hemisuccinate, Eudilat, CB 4091 | [1] |

| CAS Number | 3447-95-8 | [1] |

| Chemical Formula | C₁₉H₁₈O₇ | [2] |

| Molecular Weight | 358.34 g/mol | [3] |

| Melting Point | 144 °C | [1] |

| Boiling Point | 611.1 °C at 760 mmHg | [1] |

| Density | 1.364 g/cm³ | [1] |

| Solubility | Soluble in alkaline solutions. | [1] |

| Calculated logP (XLogP3) | 3.15 | [1] |

Experimental Protocols

Determination of Melting Point

Principle: The melting point of a crystalline solid is a key indicator of its purity. The temperature at which the solid transitions to a liquid is measured.

General Protocol:

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range over which the substance melts is recorded. This is typically reported as the range from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted.

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

General Protocol (for high-boiling point compounds):

-

Due to the high boiling point of this compound, vacuum distillation would likely be employed to prevent decomposition.

-

A sample of this compound is placed in a distillation flask connected to a vacuum pump and a manometer.

-

The pressure is reduced to a specific level.

-

The sample is heated, and the temperature at which it boils and condenses is recorded, along with the corresponding pressure.

-

The boiling point at atmospheric pressure can be extrapolated from this data using a nomograph or the Clausius-Clapeyron equation.

Determination of Solubility

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

General Protocol (for solubility in alkaline solutions):

-

A series of aqueous solutions with varying pH values in the alkaline range (e.g., pH 7.5, 8.0, 8.5, etc.) are prepared using appropriate buffers.

-

An excess amount of this compound is added to a known volume of each buffered solution.

-

The mixtures are agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

-

The saturated solutions are then filtered to remove any undissolved solid.

-

The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]

Synthesis of this compound

The initial synthesis of this compound was reported by J. Schmitt and colleagues in the Bulletin de la Société Chimique de France in 1967. While the full experimental details from this publication are not widely accessible, the general synthesis of benzofuran (B130515) derivatives often involves the cyclization of appropriately substituted phenols.

A generalized workflow for the synthesis of a benzofuran scaffold, which is the core of this compound, is presented below. This is a representative pathway and may not reflect the exact route used for this compound.

Caption: Generalized workflow for the synthesis of this compound.

Mechanism of Action

This compound exerts its therapeutic effects through two primary mechanisms: as a cardiotonic and as a vasodilator.

Cardiotonic (Positive Inotropic) Effect

Positive inotropic agents increase the contractility of the heart muscle.[5] The precise molecular mechanism by which this compound achieves this is not definitively established in the available literature. However, the general mechanisms for inotropic drugs involve either an increase in intracellular calcium concentration or an increased sensitivity of the myofilaments to calcium.[6]

Caption: Potential cardiotonic mechanisms of action for this compound.

Vasodilator Effect

Vasodilators cause the relaxation of smooth muscle in blood vessels, leading to their widening and a subsequent decrease in blood pressure.[7] A common pathway for vasodilation involves the production of nitric oxide (NO), which activates guanylate cyclase to produce cyclic guanosine (B1672433) monophosphate (cGMP). cGMP then activates protein kinase G, leading to a cascade of events that results in the dephosphorylation of myosin light chains and smooth muscle relaxation.[8] It is plausible that this compound's vasodilator effects are mediated through a similar pathway, although direct evidence is lacking.

Caption: A common signaling pathway for vasodilation.

Analytical Methods

The analysis of this compound in bulk form and in biological matrices would typically be performed using High-Performance Liquid Chromatography (HPLC), a robust and widely used technique in the pharmaceutical industry.

General HPLC Workflow for Analysis

A general workflow for the quantitative analysis of this compound is outlined below. The specific parameters, such as the column, mobile phase composition, and detector wavelength, would need to be optimized for this particular analyte.

Caption: A generalized workflow for the HPLC analysis of this compound.

Conclusion

This compound is a clinically utilized cardiotonic and vasodilator with well-defined core physicochemical properties. While its broad mechanisms of action are understood within the context of these drug classes, the specific molecular targets and signaling pathways remain to be fully elucidated in publicly available research. The experimental protocols provided herein are based on standard pharmaceutical practices and serve as a guide for the characterization and analysis of this compound. Further research is warranted to provide a more detailed understanding of this compound's synthesis, its precise mechanism of action at the molecular level, and to develop and validate specific analytical methods for its quantification in various matrices.

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 2. This compound - Immunomart [immunomart.com]

- 3. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. my.clevelandclinic.org [my.clevelandclinic.org]

- 6. Inotropic drugs and their mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vasodilators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Nitric Oxide in the Vasculature: Where Does It Come From and Where Does It Go? A Quantitative Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Benzofurodil: A Technical Guide to Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information presented in this document is intended for research purposes only. Benzofurodil is a compound with limited publicly available research data. The potential applications and mechanisms outlined below are based on the pharmacology of related compounds and general principles of cardiovascular drug action. Further in-depth, peer-reviewed research is required to validate these hypotheses.

Introduction

This compound is described as a cardiotonic agent used for the chronic treatment of congestive heart failure.[1] While specific preclinical and clinical data on this compound are scarce in publicly accessible literature, its chemical classification as a benzofuran (B130515) derivative and its stated use suggest potential mechanisms of action related to vasodilation and positive inotropic effects. This technical guide aims to provide a framework for potential research applications by exploring relevant signaling pathways, proposing experimental protocols, and summarizing the broader context of cardiovascular drug discovery.

Potential Mechanism of Action: Vasodilation

Vasodilation, the widening of blood vessels, is a critical physiological process for regulating blood pressure and blood flow.[2] Many vasodilator drugs exert their effects by increasing the intracellular concentration of cyclic guanosine (B1672433) monophosphate (cGMP) in vascular smooth muscle cells.[3][4] This leads to the activation of protein kinase G (PKG), which in turn phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium and smooth muscle relaxation.[5]

One of the primary pathways to increase cGMP is through the nitric oxide (NO) signaling cascade.[6][7] Endothelial cells produce NO, which diffuses into adjacent smooth muscle cells and activates soluble guanylate cyclase (sGC) to produce cGMP.[6][7] Another key regulatory point is the degradation of cGMP by phosphodiesterases (PDEs), particularly PDE5.[4][8][9] Inhibition of PDE5 prevents the breakdown of cGMP, thereby prolonging its vasodilatory effects.[4][8][9]

Given that many cardiovascular drugs with vasodilatory properties target this pathway, it is a primary area of investigation for a compound like this compound.

Hypothetical Signaling Pathway for Vasodilation

The following diagram illustrates the general nitric oxide/cGMP signaling pathway, which is a likely target for a vasodilatory compound.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. Physiology, Vasodilation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Vasodilators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Frontiers | Rethinking of phosphodiesterase 5 inhibition: the old, the new and the perspective in human health [frontiersin.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Impaired Vasodilation in the Pathogenesis of Hypertension: Focus on Nitric Oxide, Endothelial‐Derived Hyperpolarizing Factors, and Prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Overview of phosphodiesterase 5 inhibition in erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Benzofurodil: A Technical Overview for Researchers

For researchers, scientists, and drug development professionals.

Introduction

Benzofurodil, also known by its hemisuccinate salt form as Benfurodil hemisuccinate, is identified as a cardiotonic agent employed in the long-term management of congestive heart failure.[1] While specific, in-depth technical data and extensive clinical trial information on this compound are not widely available in publicly accessible literature, its classification as a cardiotonic and its chemical scaffold as a benzofuran (B130515) derivative allow for an informed exploration of its potential biological activities and mechanisms of action. This guide synthesizes the available information on this compound and the broader class of benzofuran derivatives to provide a comprehensive technical overview for research and development purposes.

The benzofuran nucleus is a common motif in a variety of biologically active compounds, both natural and synthetic.[2][3] Derivatives of this scaffold have been shown to exhibit a wide array of pharmacological effects, including cardiovascular, antimicrobial, and anticancer activities.[3][4] Notably, several benzofuran derivatives have demonstrated significant effects on the cardiovascular system, including vasodilatory and antiarrhythmic properties.[5][6]

Core Biological Activity: Cardiotonic and Vasodilatory Effects

The primary therapeutic indication for this compound is in the treatment of congestive heart failure, which points to its role as a cardiotonic and potentially as a vasodilator.[1] Cardiotonic agents improve cardiac muscle contractility (positive inotropic effect), while vasodilators decrease the resistance against which the heart has to pump (afterload reduction), thereby improving cardiac efficiency.

Potential Mechanisms of Action

The precise molecular mechanisms of this compound are not well-documented in the available literature. However, based on the activities of other cardiovascular-acting benzofuran derivatives, several potential pathways can be postulated.

1. Modulation of Ion Channels:

Many cardiovascular drugs, including those with a benzofuran core like amiodarone (B1667116), exert their effects by modulating the activity of ion channels.[5] These channels, particularly calcium (Ca2+), potassium (K+), and sodium (Na+) channels, are critical for regulating cardiac muscle contraction and vascular smooth muscle tone.

-

Calcium Channel Blockade: A plausible mechanism for the vasodilatory effect of this compound is the blockade of L-type calcium channels in vascular smooth muscle cells.[7][8][9] Inhibition of calcium influx prevents the activation of calmodulin and myosin light-chain kinase, leading to muscle relaxation and vasodilation.[10] This would reduce peripheral resistance and blood pressure, thereby lessening the workload on the heart.

-

Potassium Channel Opening: Activation of potassium channels in vascular smooth muscle cells leads to hyperpolarization of the cell membrane. This hyperpolarization closes voltage-gated calcium channels, reducing intracellular calcium concentration and causing vasodilation.

-

Sodium Channel Modulation: In cardiac tissue, modulation of sodium channels can affect the cardiac action potential and contractility.

2. Nitric Oxide (NO) Pathway:

Some benzofuran derivatives are known to induce vasodilation through the nitric oxide (NO) signaling pathway.[5] This typically involves the stimulation of endothelial nitric oxide synthase (eNOS) to produce NO. NO then diffuses to adjacent smooth muscle cells and activates guanylate cyclase, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP). Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several proteins that promote muscle relaxation.

3. Negative Inotropic and Chronotropic Effects:

Studies on other benzofuran derivatives have shown negative inotropic (decreased force of contraction) and negative chronotropic (decreased heart rate) effects.[11] While seemingly counterintuitive for a "cardiotonic" agent, a reduction in heart rate can improve cardiac efficiency by increasing the diastolic filling time. It is possible that this compound possesses a balanced profile of activities that ultimately leads to an overall improvement in cardiac function in the context of heart failure.

Quantitative Data

Table 1: Vasodilatory Activity of Selected Benzofuran Derivatives (for reference)

| Compound | IC50 (mM) | Reference |

| 4w | 0.223 | [5][12] |

| 4e | 0.253 | [5][12] |

| 4r | 0.254 | [5][12] |

| 4s | 0.268 | [5][12] |

| 4f | 0.267 | [5][12] |

| 4g | 0.275 | [5][12] |

| Amiodarone HCl | 0.300 | [5][12] |

Note: This data is for other benzofuran derivatives and not for this compound. It is provided for illustrative purposes to indicate the potential potency of this class of compounds.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not described in the available literature. However, standard methodologies for assessing vasodilatory and cardiotonic activity are well-established.

In Vitro Vasodilation Assay

A common method to assess the vasodilatory activity of a compound is to use isolated aortic ring preparations.

Objective: To determine the concentration-dependent vasodilatory effect of a test compound on pre-contracted arterial smooth muscle.

Methodology:

-

Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit (K-H) solution. The aorta is cleaned of adhering fat and connective tissue and cut into rings of 2-3 mm in width.

-

Mounting: The aortic rings are mounted between two stainless steel hooks in an organ bath containing K-H solution, maintained at 37°C, and continuously bubbled with a 95% O2 / 5% CO2 gas mixture. One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.

-

Equilibration and Viability Check: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, the K-H solution is changed every 15-20 minutes. The viability of the endothelial cells is confirmed by inducing a contraction with phenylephrine (B352888) (e.g., 1 µM) and then assessing the relaxation response to acetylcholine (B1216132) (e.g., 10 µM).

-

Contraction: After a washout period, a stable contraction is induced by adding a contractile agent such as phenylephrine or potassium chloride (KCl) to the organ bath.

-

Compound Administration: Once a stable plateau of contraction is reached, the test compound (e.g., this compound) is added to the bath in a cumulative concentration-dependent manner.

-

Data Analysis: The relaxation response at each concentration is expressed as a percentage of the pre-contraction induced by the contractile agent. The IC50 value (the concentration of the compound that produces 50% of the maximal relaxation) is then calculated using non-linear regression analysis.

Visualizations

Signaling Pathways

The following diagrams illustrate the potential signaling pathways involved in the vasodilatory effects of benzofuran derivatives, which may be relevant to the mechanism of action of this compound.

Figure 1: Postulated mechanism of vasodilation by this compound via calcium channel blockade.

Figure 2: General nitric oxide signaling pathway for vasodilation by benzofuran derivatives.

Conclusion

This compound is a cardiotonic agent with a benzofuran chemical structure, indicated for the treatment of congestive heart failure. While specific data on its mechanism of action is limited, the known cardiovascular effects of the broader class of benzofuran derivatives suggest that its therapeutic benefits likely arise from a combination of vasodilatory and direct cardiac effects. The most probable mechanisms include the modulation of ion channels, particularly L-type calcium channels, and potentially the stimulation of the nitric oxide signaling pathway. Further research is warranted to fully elucidate the specific molecular targets and pharmacological profile of this compound. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for future investigations into this and similar compounds.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 4. scienceopen.com [scienceopen.com]

- 5. Synthesis and 2D-QSAR Study of Active Benzofuran-Based Vasodilators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antiarrhythmic activity of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Calcium channel blockers - Mayo Clinic [mayoclinic.org]

- 8. drugs.com [drugs.com]

- 9. Calcium channel blockers: Types, uses, and side effects [medicalnewstoday.com]

- 10. On Benzofuroindole Analogues as Smooth Muscle Relaxants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Drug profile of new benzofurane derivatives in guinea-pig isolated heart muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and 2D-QSAR Study of Active Benzofuran-Based Vasodilators - PubMed [pubmed.ncbi.nlm.nih.gov]

Benzofurodil Target Identification: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzofurodil, also known as CB-4091, is a cardiotonic agent historically indicated for the treatment of congestive heart failure.[1] Despite its clinical application, detailed public information regarding its specific molecular target and precise mechanism of action is notably scarce in contemporary scientific literature. This guide provides a comprehensive overview of the available information on this compound and places it within the broader context of therapeutic strategies for heart failure. Due to the limited specific data on this compound, this document will also explore the general mechanisms of other inotropic agents to offer potential avenues for future research and target identification efforts.

Introduction to this compound

This compound is a benzofuran (B130515) derivative that has been identified as a cardiotonic agent.[1] Its primary therapeutic use has been in the management of congestive heart failure, a condition characterized by the heart's inability to pump blood effectively to meet the body's demands. Cardiotonic agents, in general, improve cardiac muscle contractility (positive inotropy), thereby increasing cardiac output. While the clinical application of this compound is documented, the specific biochemical pathways and molecular targets it modulates to achieve this effect are not well-elucidated in publicly accessible research.

Potential Mechanisms of Action for Cardiotonic Agents

Given the lack of specific data for this compound, it is instructive to consider the established mechanisms of other positive inotropic drugs used in the treatment of heart failure. These mechanisms typically involve the modulation of intracellular calcium concentration or the sensitivity of the contractile machinery to calcium.

A logical workflow for identifying the target of a novel cardiotonic agent like this compound would involve a series of established experimental protocols.

Figure 1. A generalized experimental workflow for the identification and validation of the molecular target of a novel cardiotonic agent.

Inhibition of Phosphodiesterases (PDEs)

One of the most common mechanisms for increasing cardiac contractility is the inhibition of phosphodiesterase enzymes, particularly PDE3.

Figure 2. Hypothetical mechanism of this compound as a PDE3 inhibitor.

In this pathway, inhibition of PDE3 leads to an accumulation of cyclic adenosine (B11128) monophosphate (cAMP). Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates L-type calcium channels. This results in an increased influx of calcium into the cardiomyocyte, enhancing contractility.

Sensitization of Myofilaments to Calcium

Another potential mechanism is the direct sensitization of the cardiac myofilaments to calcium, which would increase the force of contraction without necessarily increasing intracellular calcium levels. Drugs like Levosimendan act through this mechanism by binding to cardiac troponin C.[2]

Experimental Protocols for Target Identification

To definitively identify the molecular target of this compound, a series of well-established experimental protocols would need to be employed.

Broad Target Screening

-

Receptor Binding Panels: A comprehensive screening of this compound against a large panel of known receptors, ion channels, and transporters (e.g., the Psychoactive Drug Screening Program by the NIMH) could provide initial hits.

-

Enzyme Inhibition Panels: Similarly, screening against a panel of enzymes, particularly those known to be involved in cardiac signaling such as kinases and phosphatases, would be crucial.

Specific Assays Based on Cardiotonic Activity

-

Phosphodiesterase Activity Assays: Direct measurement of the inhibitory effect of this compound on the activity of different PDE isoenzymes (PDE1-5) using commercially available kits.

-

Isolated Langendorff Heart Preparation: This ex vivo model allows for the study of the direct effects of this compound on cardiac contractility, heart rate, and coronary flow in an isolated mammalian heart, helping to distinguish between direct cardiac effects and systemic vascular effects.

-